7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine
Overview
Description
7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine is a chemical compound with the molecular formula C15H11ClFN3 It is a member of the quinazoline family, which is known for its diverse biological activities
Mechanism of Action
Target of Action
Compounds with a similar quinazoline structure have been known to target tyrosine kinases . These enzymes play a crucial role in the modulation of growth factor signaling .
Mode of Action
Quinazoline derivatives are generally known to inhibit tyrosine kinases by binding to the intracellular phosphorylation domain, preventing receptor autophosphorylation upon ligand binding .
Result of Action
Tyrosine kinase inhibitors, like some quinazoline derivatives, work specifically against cancer cells .
Action Environment
It’s worth noting that the stability of similar compounds can be affected by factors such as temperature and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinazoline and 4-fluorobenzylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3), under reflux conditions.
Procedure: The 4-chloroquinazoline is reacted with 4-fluorobenzylamine in the presence of the base and solvent. The reaction mixture is heated under reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biology: It is used in biological assays to study its effects on cellular processes and pathways.
Industry: The compound is utilized in the development of new materials and chemical intermediates for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-4-quinazolinamine
- N-(4-fluorobenzyl)-4-quinazolinamine
- 4-quinazolinamine derivatives
Uniqueness
7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various scientific applications.
Properties
IUPAC Name |
7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3/c16-11-3-6-13-14(7-11)19-9-20-15(13)18-8-10-1-4-12(17)5-2-10/h1-7,9H,8H2,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWJFTUGQBCNPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC=NC3=C2C=CC(=C3)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326993 | |
Record name | 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666183 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477861-93-1 | |
Record name | 7-chloro-N-[(4-fluorophenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701326993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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